(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C10H13N3O. This compound is characterized by the presence of a furan ring and a pyrazole ring, both of which are important heterocyclic structures in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of furan-2-carbaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under mild conditions, with the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and are used in the synthesis of various heterocyclic compounds.
1H-Indole-3-carbaldehyde derivatives: These compounds share similar functional groups and are used in multicomponent reactions to synthesize complex molecules
Uniqueness
(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its combination of furan and pyrazole rings, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-8-9(6-12-13-8)5-11-7-10-3-2-4-14-10/h2-4,6,11H,5,7H2,1H3,(H,12,13) |
InChI Key |
IPRHQUDNCPXNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCC2=CC=CO2 |
Origin of Product |
United States |
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